molecular formula C8H8BrClS B1528641 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene CAS No. 3983-71-9

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene

Cat. No.: B1528641
CAS No.: 3983-71-9
M. Wt: 251.57 g/mol
InChI Key: QXMJEDAVQAUFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is an organic compound with the molecular formula C8H8BrClS. It is characterized by a benzene ring substituted with a chloro group at the 3-position and a 2-bromoethylsulfanyl group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene can be synthesized through several methods, including:

  • Halogenation: Starting with 3-chlorobenzene, the compound can undergo halogenation to introduce the bromoethylsulfanyl group.

  • Sulfurization: Another approach involves the reaction of 2-bromoethanol with 3-chlorobenzene sulfenyl chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of 1-(2-bromoethyl)-3-chlorobenzene.

  • Substitution: Nucleophilic substitution reactions can occur at the bromoethylsulfanyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound sulfoxide and sulfone.

  • Reduction Products: 1-(2-bromoethyl)-3-chlorobenzene.

  • Substitution Products: Various azides, thiols, and amines.

Scientific Research Applications

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system or industrial process .

Comparison with Similar Compounds

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

  • 1-(2-Bromoethyl)-3-chlorobenzene: Lacks the sulfanyl group.

  • 1-(2-Chloroethyl)sulfanyl-3-bromobenzene: Different positions of the halogens.

  • 1-(2-Bromoethyl)sulfanyl-2-chlorobenzene: Different positions of the halogens and sulfanyl group.

Properties

IUPAC Name

1-(2-bromoethylsulfanyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMJEDAVQAUFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene
Reactant of Route 3
Reactant of Route 3
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene
Reactant of Route 4
Reactant of Route 4
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene
Reactant of Route 5
Reactant of Route 5
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene
Reactant of Route 6
Reactant of Route 6
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.